molecular formula C12H17BrFN B13230862 [(5-Bromo-2-fluorophenyl)methyl](3-methylbutan-2-yl)amine

[(5-Bromo-2-fluorophenyl)methyl](3-methylbutan-2-yl)amine

Cat. No.: B13230862
M. Wt: 274.17 g/mol
InChI Key: KENRIABLUJZXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-fluorophenyl)methylamine is an organic compound with the molecular formula C12H17BrFN It is a derivative of amine, characterized by the presence of bromine and fluorine atoms on the phenyl ring, and a methylbutan-2-yl group attached to the amine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluorophenyl)methylamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 5 and 2 positions, respectively.

    Amination: The brominated and fluorinated phenyl derivative is then reacted with an amine, specifically 3-methylbutan-2-amine, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of (5-Bromo-2-fluorophenyl)methylamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Catalytic Reactions: Utilizing catalysts to enhance the efficiency of bromination, fluorination, and amination reactions.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluorophenyl)methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines with different oxidation states.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, oxides, and reduced amine compounds.

Scientific Research Applications

(5-Bromo-2-fluorophenyl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-fluorophenyl)methylamine: Similar structure but with a different alkyl group.

    (5-Bromo-2-fluorophenyl)methylamine: Another derivative with a longer alkyl chain.

Uniqueness

(5-Bromo-2-fluorophenyl)methylamine is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring and the presence of a 3-methylbutan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(5-Bromo-2-fluorophenyl)methylamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a phenyl ring substituted with bromine and fluorine atoms, linked to a methylamine group. Its structure can be represented as follows:

 5 Bromo 2 fluorophenyl methyl 3 methylbutan 2 yl amine\text{ 5 Bromo 2 fluorophenyl methyl 3 methylbutan 2 yl amine}

Antimicrobial Activity

Research indicates that substituted amines, including (5-Bromo-2-fluorophenyl)methylamine, exhibit significant antimicrobial properties against various bacterial strains. The presence of halogen atoms in the structure enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli12.5 µg/mL
Staphylococcus aureus6.25 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anticancer Properties

The compound has also shown promise in anticancer research. Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with (5-Bromo-2-fluorophenyl)methylamine resulted in a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The compound was found to induce apoptosis as confirmed by flow cytometry analysis.

The biological activity of (5-Bromo-2-fluorophenyl)methylamine can be attributed to several mechanisms:

  • Receptor Interaction : The compound may bind to specific receptors involved in cellular signaling pathways, influencing gene expression related to apoptosis and cell growth.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes critical for cancer cell metabolism, thereby slowing down tumor growth.
  • Cell Membrane Disruption : The halogen substitutions enhance the lipophilicity of the molecule, allowing it to disrupt bacterial membranes effectively.

Research Findings

Recent studies have focused on the synthesis and characterization of (5-Bromo-2-fluorophenyl)methylamine, exploring its potential applications in drug development.

Synthesis Methods

The compound can be synthesized through various methods, ensuring high yields and purity. Common synthetic routes include:

  • N-Alkylation : Reacting 5-bromo-2-fluorobenzaldehyde with (3-methylbutan-2-yl)amine under basic conditions.
  • Reductive Amination : Using reducing agents to convert corresponding imines derived from the aldehyde and amine.

Properties

Molecular Formula

C12H17BrFN

Molecular Weight

274.17 g/mol

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]-3-methylbutan-2-amine

InChI

InChI=1S/C12H17BrFN/c1-8(2)9(3)15-7-10-6-11(13)4-5-12(10)14/h4-6,8-9,15H,7H2,1-3H3

InChI Key

KENRIABLUJZXKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCC1=C(C=CC(=C1)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.